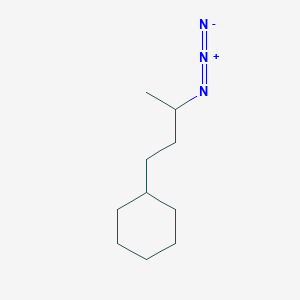

(3-Azidobutyl)cyclohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

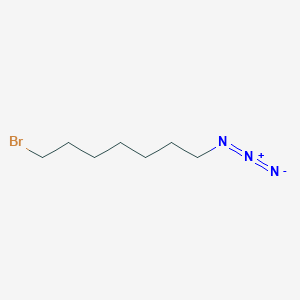

(3-Azidobutyl)cyclohexane is an organic compound with the molecular formula C10H19N3. It is characterized by the presence of an azido group (-N3) attached to a butyl chain, which is further connected to a cyclohexane ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (3-Azidobutyl)cyclohexan erfolgt typischerweise durch Reaktion von Cyclohexan mit 3-Chlorbutyl-azid. Der Prozess kann wie folgt zusammengefasst werden:

Ausgangsmaterialien: Cyclohexan und 3-Chlorbutyl-azid.

Reaktionsbedingungen: Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, oft in Gegenwart einer Base wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3).

Verfahren: Cyclohexan wird mit 3-Chlorbutyl-azid in einem geeigneten Lösungsmittel wie Tetrahydrofuran (THF) oder Dimethylformamid (DMF) bei erhöhten Temperaturen (typischerweise um 60-80 °C) für mehrere Stunden umgesetzt.

Reinigung: Das Produkt wird mit Standardtechniken wie Säulenchromatographie oder Umkristallisation gereinigt.

Industrielle Herstellungsverfahren: Obwohl spezifische industrielle Herstellungsverfahren für (3-Azidobutyl)cyclohexan nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Labor-Syntheseprozess zu skalieren. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Implementierung von Durchflussverfahren, um die Ausbeute und Effizienz zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: (3-Azidobutyl)cyclohexan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Azidogruppe kann oxidiert werden, um Nitroverbindungen zu bilden.

Reduktion: Die Azidogruppe kann reduziert werden, um Amine zu bilden.

Substitution: Die Azidogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) werden üblicherweise verwendet.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung (H2/Pd) werden eingesetzt.

Substitution: Nukleophile wie Amine, Alkohole oder Thiole können unter milden Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Nitrobutylcyclohexan.

Reduktion: Aminobutylcyclohexan.

Substitution: Verschiedene substituierte Cyclohexan-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

(3-Azidobutyl)cyclohexan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle und als Reagenz in der Click-Chemie verwendet.

Biologie: Die Verbindung wird in Biokonjugationstechniken verwendet, um Biomoleküle mit fluoreszierenden Markierungen oder anderen Sonden zu markieren.

Medizin: Es wird laufend geforscht, um sein Potenzial als Baustein für die Medikamentenentwicklung, insbesondere bei der Synthese neuer Pharmazeutika, zu erforschen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt, darunter Polymere und Beschichtungen.

5. Wirkmechanismus

Der Wirkmechanismus von (3-Azidobutyl)cyclohexan ist hauptsächlich mit seiner Azidogruppe verbunden. Die Azidogruppe ist hochreaktiv und kann Cycloadditionsreaktionen wie die Huisgen-1,3-dipolare Cycloaddition eingehen, um Triazole zu bilden. Diese Reaktionen werden oft durch Kupfer (Cu) oder Ruthenium (Ru) katalysiert und werden in der Click-Chemie häufig verwendet. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der Reaktion ab.

Ähnliche Verbindungen:

(3-Aminobutyl)cyclohexan: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Azidogruppe.

(3-Chlorbutyl)cyclohexan: Ähnliche Struktur, aber mit einer Chlorogruppe anstelle einer Azidogruppe.

(3-Hydroxybutyl)cyclohexan: Ähnliche Struktur, aber mit einer Hydroxygruppe anstelle einer Azidogruppe.

Vergleich:

Reaktivität: Die Azidogruppe in (3-Azidobutyl)cyclohexan ist reaktiver als die Amino-, Chloro- oder Hydroxygruppen in den ähnlichen Verbindungen.

Anwendungen: Während all diese Verbindungen Anwendungen in der organischen Synthese haben, ist (3-Azidobutyl)cyclohexan aufgrund seiner Fähigkeit, effizient Triazole zu bilden, in der Click-Chemie besonders wertvoll.

Einzigartigkeit: Das Vorhandensein der Azidogruppe macht (3-Azidobutyl)cyclohexan einzigartig in seiner Reaktivität und Vielseitigkeit bei der Bildung verschiedener Derivate durch Cycloadditionsreaktionen.

Wirkmechanismus

The mechanism of action of (3-Azidobutyl)cyclohexane is primarily related to its azido group. The azido group is highly reactive and can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) and are widely used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

(3-Aminobutyl)cyclohexane: Similar structure but with an amino group instead of an azido group.

(3-Chlorobutyl)cyclohexane: Similar structure but with a chloro group instead of an azido group.

(3-Hydroxybutyl)cyclohexane: Similar structure but with a hydroxy group instead of an azido group.

Comparison:

Reactivity: The azido group in (3-Azidobutyl)cyclohexane is more reactive compared to the amino, chloro, or hydroxy groups in the similar compounds.

Applications: While all these compounds have applications in organic synthesis, this compound is particularly valuable in click chemistry due to its ability to form triazoles efficiently.

Uniqueness: The presence of the azido group makes this compound unique in its reactivity and versatility in forming various derivatives through cycloaddition reactions.

Eigenschaften

Molekularformel |

C10H19N3 |

|---|---|

Molekulargewicht |

181.28 g/mol |

IUPAC-Name |

3-azidobutylcyclohexane |

InChI |

InChI=1S/C10H19N3/c1-9(12-13-11)7-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |

InChI-Schlüssel |

XWFLCSQQALFYDS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC1CCCCC1)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B12300292.png)

![Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12300309.png)

![17-Hydroxy-1,7,11,15,15-pentamethyl-6-(5-oxo-1,2-dihydropyrrol-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12300312.png)